molecular formula C18H15NO3 B1453153 4-(2,3-Dimethoxybenzoyl)isoquinoline CAS No. 1187170-81-5

4-(2,3-Dimethoxybenzoyl)isoquinoline

Cat. No.: B1453153
CAS No.: 1187170-81-5
M. Wt: 293.3 g/mol
InChI Key: SFNIBMOMOCTUPJ-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxybenzoyl)isoquinoline is an organic compound with the molecular formula C18H15NO3 and a molecular weight of 293.32 g/mol . This compound is characterized by the presence of a benzoyl group substituted with two methoxy groups at the 2 and 3 positions, attached to an isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethoxybenzoyl)isoquinoline typically involves the reaction of 2,3-dimethoxybenzoyl chloride with isoquinoline in the presence of a base such as triethylamine . The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxybenzoyl)isoquinoline can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The isoquinoline ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2,3-dimethoxybenzoquinone derivatives.

    Reduction: Formation of 4-(2,3-dimethoxyphenyl)isoquinoline.

    Substitution: Formation of various substituted isoquinoline derivatives depending on the electrophile used.

Scientific Research Applications

4-(2,3-Dimethoxybenzoyl)isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxybenzoyl)isoquinoline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dimethoxyphenyl)isoquinoline
  • 4-(2,3-Dimethoxybenzyl)isoquinoline
  • 4-(2,3-Dimethoxybenzoyl)pyridine

Uniqueness

4-(2,3-Dimethoxybenzoyl)isoquinoline is unique due to the specific positioning of the methoxy groups on the benzoyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-16-9-5-8-14(18(16)22-2)17(20)15-11-19-10-12-6-3-4-7-13(12)15/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNIBMOMOCTUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601248063
Record name (2,3-Dimethoxyphenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187170-81-5
Record name (2,3-Dimethoxyphenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethoxyphenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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